molecular formula C22H38O4S B1587941 Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 36830-74-7

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No. B1587941
CAS RN: 36830-74-7
M. Wt: 454.2 g/mol
InChI Key: WQTMVGGQTAPQJQ-ATMONBRVSA-L
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Description

Strontium is a chemical element with the symbol Sr and atomic number 38. It is a soft, silvery-white metal that belongs to the group of alkaline earth metals. Strontium is widely used in various fields, including medicine, industry, and agriculture, due to its unique properties. One of the most important strontium compounds is (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as strontium ranelate.

Scientific Research Applications

Phosphors and Luminescent Materials

Strontium-based aluminate phosphors are renowned for their high quantum efficiency and long-lived afterglow . They exhibit excellent luminescent features, such as phosphorescence , where they re-emit absorbed electromagnetic radiation (usually UV) as visible light over time . These materials find applications in:

Electronic Devices

Strontium compounds are integral in the manufacturing of various electronic components. For instance, they are used in:

Refractory Materials

Strontium aluminate cements are used to create refractory materials that can withstand high temperatures without physical or chemical degradation. These materials are crucial in industries like:

Radiation Shielding

Strontium aluminate cements have applications in protecting against X-ray and gamma radiation. This makes them suitable for use in:

Pyrotechnics

Strontium compounds impart a bright crimson coloring to flames, which is why they are used in:

Glass and Ceramics Industry

Strontium is utilized in the production of glass, particularly for color televisions, due to its ability to block X-ray emissions. It also plays a role in:

Biomedical Applications

Strontium-based nanoparticles have promising applications in the field of medicine, including:

properties

IUPAC Name

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMVGGQTAPQJQ-ATMONBRVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426029
Record name AC1OCDMI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II)

CAS RN

36830-74-7
Record name AC1OCDMI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 2
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 3
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Reactant of Route 4
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

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